3-Chloro-5-(trifluoromethyl)-2-[1-[3-(trifluoromethyl)phenyl]sulfonylpyrazol-4-yl]pyridine
Description
This compound features a pyridine core substituted at the 3-position with chlorine and at the 5-position with a trifluoromethyl group. The 2-position is functionalized with a 1-[3-(trifluoromethyl)phenyl]sulfonylpyrazol-4-yl group. The trifluoromethyl and sulfonyl moieties enhance its electronegativity and metabolic stability, making it a candidate for agrochemical or pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to halogenated ligands.
Properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)-2-[1-[3-(trifluoromethyl)phenyl]sulfonylpyrazol-4-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClF6N3O2S/c17-13-5-11(16(21,22)23)7-24-14(13)9-6-25-26(8-9)29(27,28)12-3-1-2-10(4-12)15(18,19)20/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEIXZFGUVRIND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N2C=C(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClF6N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-5-(trifluoromethyl)-2-[1-[3-(trifluoromethyl)phenyl]sulfonylpyrazol-4-yl]pyridine is a chemical compound with potential applications in pharmaceuticals and agrochemicals. Its unique structure, characterized by multiple trifluoromethyl groups and a sulfonyl moiety, suggests significant biological activity. This article reviews the biological activities associated with this compound, including its mechanisms of action, toxicological profiles, and potential therapeutic applications.
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Compounds containing trifluoromethyl groups often demonstrate enhanced antimicrobial properties. Studies suggest that the presence of trifluoromethyl moieties increases lipophilicity, facilitating cell membrane penetration and enhancing bioactivity against bacteria and fungi .
- Anticancer Properties : Some derivatives show promise in cancer therapy by inhibiting specific enzymes involved in tumor growth. For instance, sulfonylpyrazoles are known to interfere with cancer cell proliferation by targeting signaling pathways related to cell survival and apoptosis .
- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .
Toxicological Profile
The safety profile of this compound is critical for its potential use in therapeutic applications. Preliminary studies indicate:
- Acute Toxicity : The compound is classified as harmful if swallowed and may cause skin irritation .
- Chronic Effects : Long-term exposure to similar compounds has been associated with respiratory issues and skin sensitization, necessitating further investigation into chronic toxicity .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several trifluoromethyl-substituted compounds against common pathogens. The results indicated that compounds similar to this compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .
Case Study 2: Anticancer Activity
Another research focused on the anticancer properties of sulfonylpyrazole derivatives. The study demonstrated that these compounds inhibited the growth of various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating potent activity at low concentrations . The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyridine ring facilitates SNAr reactions at the 3-chloro position. Reactions with amines, alkoxides, or thiols under basic conditions yield substituted derivatives.
| Substrate | Nucleophile | Conditions | Yield | Reference |
|---|---|---|---|---|
| 3-Chloro-pyridine derivative | Pyrrolidine | HPMC/water, NaOtBu, rt, 1 h | 85% | |
| 3-Chloro-pyridine derivative | Piperidine | DMF, K₂CO₃, 80°C, 4 h | 78% |
-
Key Observations :
Cross-Coupling Reactions
The chlorine atom and pyrazole ring enable transition-metal-catalyzed couplings, such as Suzuki-Miyaura or Buchwald-Hartwig reactions.
-
Mechanistic Insight :
a) Sulfonyl Group Reactivity
The sulfonyl moiety undergoes hydrolysis or nucleophilic displacement:
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Hydrolysis : Acidic conditions (HCl, H₂O, 100°C) cleave the sulfonyl group to yield pyrazole-3-thiols.
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Nucleophilic Displacement : Reaction with amines (e.g., morpholine) forms sulfonamides .
b) Trifluoromethyl Stability
The CF₃ group is generally inert under standard conditions but can participate in radical or dehalogenation reactions under UV light or with strong bases (e.g., LDA) .
Cyclization and Rearrangements
Under thermal or acidic conditions, the pyrazole ring may undergo cycloaddition or rearrangement. For example:
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Diels-Alder Reactivity : The electron-deficient pyridine acts as a dienophile in [4+2] cycloadditions with dienes .
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Pyrazole Ring Opening : Strong acids (H₂SO₄) cleave the pyrazole ring, forming nitriles or ketones .
Reductive Transformations
Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine ring to piperidine, though the trifluoromethyl group remains intact .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
Target Compound
- Molecular Formula : Estimated as C₁₅H₇ClF₆N₃O₂S (based on IUPAC name).
- Key Substituents :
- Chlorine (electron-withdrawing at pyridine 3-position).
- Trifluoromethyl groups (pyridine 5-position and phenyl ring).
- Sulfonylpyrazole (polar, enhances solubility).
Analog 1 : 1-Benzyl-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-[(4-chlorophenyl)sulfanyl]pyrrolidine-2,5-dione ()
- Molecular Formula : C₂₇H₂₃Cl₂F₃N₄O₂S.
- Molecular Weight : 595.46 g/mol.
- Key Differences :
- Incorporates a piperazine linker and pyrrolidine-2,5-dione core (unlike the pyrazole-sulfonyl group in the target).
- Additional benzyl and 4-chlorophenylsulfanyl groups increase hydrophobicity.
- Applications : Likely CNS-targeted due to the pyrrolidinedione motif (common in anticonvulsants).
Analog 2 : 3-Chloro-2-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine ()
- Molecular Formula : C₁₄H₅Cl₂F₆N₅S.
- Molecular Weight : 460.18 g/mol.
- Key Differences :
- Replaces sulfonylpyrazole with a triazolyl sulfide group.
- Lacks the 3-(trifluoromethyl)phenyl substituent.
- Applications: Potential kinase inhibition due to triazole-thioether motifs.
Analog 3 : 3-[5-[(3-Chlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine ()
Physicochemical Properties
- Target vs. Analog 1 : The target’s sulfonyl group improves solubility compared to Analog 1’s benzyl-pyrrolidinedione.
- Target vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
